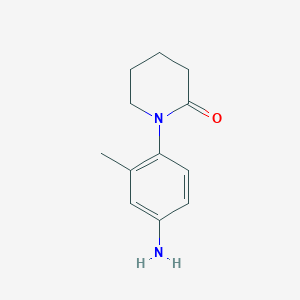

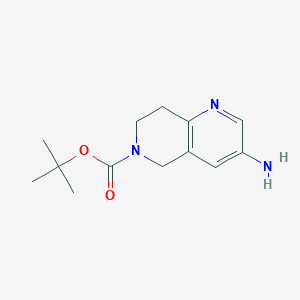

1-(4-Amino-2-methylphenyl)piperidin-2-one

Descripción general

Descripción

1-(4-Amino-2-methylphenyl)piperidin-2-one, also known as 4-Amino-2-methylpiperidine, is an organic compound with the molecular formula C8H15N2O. It is a colorless liquid with a characteristic odor. 4-Amino-2-methylpiperidine is used as a building block in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.

Aplicaciones Científicas De Investigación

Synthesis and Conformational Studies

- Piperidine-fused benzoxazinonaphthoxazines and quinazolinonaphthoxazines have been synthesized using derivatives similar to 1-(4-Amino-2-methylphenyl)piperidin-2-one, demonstrating applications in conformational studies and molecular modeling (Csütörtöki et al., 2012).

Chemical Synthesis of Amino Acids

- Efficient one-pot synthesis methods have been developed using compounds akin to this compound for synthesizing Nα-urethane-protected β- and γ-amino acids, illustrating its relevance in chemical synthesis (Cal et al., 2012).

Asymmetric Synthesis of Piperidines

- Asymmetric synthesis methods involving compounds structurally related to this compound have been described, highlighting their use in creating biologically significant polysubstituted piperidines (Salgado et al., 2019).

Aurora Kinase Inhibitor Development

- Similar compounds have been investigated for their potential as Aurora kinase inhibitors, suggesting applications in cancer treatment (ヘンリー,ジェームズ, 2006).

Synthesis of α-Aminophosphonates

- Novel α-aminophosphonates containing piperidinyl groups have been synthesized, indicating potential use in the development of insecticides (Jiang et al., 2013).

Structural Chemistry

- Complex sheets generated by multiple hydrogen bonds in compounds containing piperidin-1-yl, similar to this compound, highlight applications in structural chemistry and crystallography (Quiroga et al., 2010).

Antimycobacterial Activity

- Spiro-piperidin-4-ones, structurally related to this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing potential antimycobacterial applications (Kumar et al., 2008).

Anticancer Agent Development

- Piperidin-4-carboxylic acid derivatives have been synthesized and evaluated as promising anticancer agents, demonstrating potential in oncological research (Rehman et al., 2018).

Propiedades

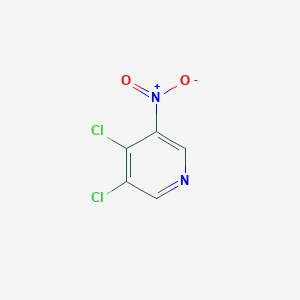

IUPAC Name |

1-(4-amino-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKWVMOTHUYVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468532 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443999-53-9 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

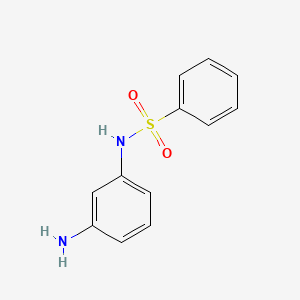

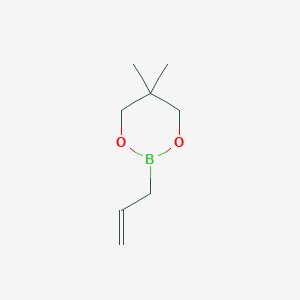

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)